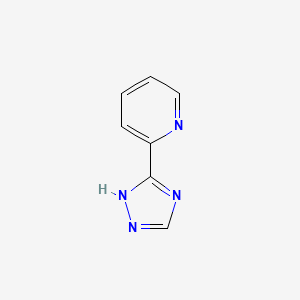

2-(1H-1,2,4-Triazol-3-YL)pyridin

Übersicht

Beschreibung

2-(1H-1,2,4-Triazol-3-YL)pyridine (2-TAP) is an organic compound with a wide range of applications in modern chemistry and biochemistry. It is a heterocyclic compound with a five-membered ring containing three nitrogen atoms and two carbon atoms. 2-TAP is a colorless solid at room temperature and has a melting point of 140 °C. It is soluble in most organic solvents and has a boiling point of 239 °C. It has been used in a variety of scientific and industrial applications, including pharmaceutical synthesis, organic synthesis, and catalysis.

Wissenschaftliche Forschungsanwendungen

Medizinische und pharmazeutische Chemie

Verbindungen, die einen Triazol enthalten, wie 2-(1H-1,2,4-Triazol-3-YL)pyridin, zeigen eine breite Palette biologischer Aktivitäten, darunter antimikrobielle, analgetische, entzündungshemmende, antikonvulsive, antineoplastische, antimalarielle, antivirale, antiproliferative und Antikrebsaktivitäten . Es wurden eine Vielzahl von Medikamenten mit Triazolstruktur entwickelt und zugelassen, wie z. B. Ketoconazol und Fluconazol .

Agrochemie

Triazolverbindungen haben einen wichtigen Anwendungswert in der Agrochemie . Sie können bei der Entwicklung neuer Pestizide und Herbizide eingesetzt werden, was zum Schutz von Nutzpflanzen und zur Verbesserung der landwirtschaftlichen Produktivität beiträgt .

Materialchemie

Die einzigartige Struktur von Triazolverbindungen erleichtert die Bildung einer Vielzahl von nicht-kovalenten Bindungen mit Enzymen und Rezeptoren, was eine breite Palette biologischer Aktivitäten induziert . Dies macht sie in der Materialchemie nützlich, insbesondere bei der Entwicklung neuer Materialien mit gewünschten Eigenschaften .

Antikrebsforschung

Triazolverbindungen haben in der Antikrebsforschung Potenzial gezeigt . Sie können auf spezifische Weise mit Krebszellen interagieren und deren Wachstum und Proliferation hemmen .

Tuberkulosebehandlung

Triazolverbindungen haben eine Wirksamkeit gegen Tuberkulose gezeigt . Sie können das Wachstum von Mycobacterium tuberculosis, dem Bakterium, das Tuberkulose verursacht, hemmen .

Antibakterielle Anwendungen

Triazolverbindungen haben sich als wirksame Antibiotika erwiesen . Sie können das Wachstum verschiedener Bakterien hemmen, was sie zu potenziellen Kandidaten für die Entwicklung neuer Antibiotika macht .

Anti-HIV-Forschung

Triazolverbindungen haben in der Anti-HIV-Forschung Potenzial gezeigt . Sie können die Replikation des HIV-Virus hemmen, was möglicherweise zur Entwicklung neuer antiretroviraler Medikamente beiträgt .

Treibstoffe und Sprengstoffe

Aufgrund ihres hohen Stickstoffgehalts wurden Triazolverbindungen für ihre Verwendung in Treibstoffen, Sprengstoffen und Pyrotechnik untersucht .

Zukünftige Richtungen

The future directions for “2-(1H-1,2,4-Triazol-3-YL)pyridine” and its derivatives could involve further exploration of their anticancer properties . Additionally, the btp [2,6-bis(1,2,3-triazol-4-yl)pyridine] motif, which is related to “2-(1H-1,2,4-Triazol-3-YL)pyridine”, has been studied for various applications, including use in catalysis, enzyme inhibition, photochemistry, molecular logic, and materials .

Wirkmechanismus

Target of Action

The primary target of 2-(1H-1,2,4-Triazol-3-YL)pyridine is SIRT3 , a member of the sirtuin family of proteins . Sirtuins are known to regulate cellular processes such as aging, transcription, apoptosis, inflammation and stress resistance, as well as energy efficiency and alertness during low-calorie situations .

Mode of Action

2-(1H-1,2,4-Triazol-3-YL)pyridine acts as a selective inhibitor of SIRT3 . It interacts with SIRT3 and inhibits its activity, with IC50 values of 88 nM for SIRT1, 92 nM for SIRT2, and 16 nM for SIRT3 . This indicates a higher affinity for SIRT3 over SIRT1 and SIRT2 .

Biochemical Pathways

The inhibition of SIRT3 by 2-(1H-1,2,4-Triazol-3-YL)pyridine can affect various biochemical pathways. SIRT3 is primarily located in the mitochondria, where it regulates the acetylation levels of metabolic enzymes and protects against oxidative stress . Therefore, the inhibition of SIRT3 can lead to an increase in acetylation levels and potentially disrupt these metabolic processes .

Pharmacokinetics

Its solubility in methanol suggests that it may be well-absorbed in the body

Result of Action

The molecular and cellular effects of 2-(1H-1,2,4-Triazol-3-YL)pyridine’s action largely depend on the specific cellular context. Given its role as a SIRT3 inhibitor, it may lead to increased acetylation levels of mitochondrial proteins, potentially affecting metabolic processes and oxidative stress responses .

Biochemische Analyse

Biochemical Properties

2-(1H-1,2,4-Triazol-3-YL)pyridine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction between 2-(1H-1,2,4-Triazol-3-YL)pyridine and these enzymes often involves the binding of the triazole ring to the heme iron of the enzyme, leading to inhibition or modulation of enzyme activity . Additionally, this compound has been shown to interact with proteins involved in cellular signaling pathways, thereby influencing various biochemical processes.

Cellular Effects

The effects of 2-(1H-1,2,4-Triazol-3-YL)pyridine on cellular processes are multifaceted. It has been demonstrated to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles . Furthermore, 2-(1H-1,2,4-Triazol-3-YL)pyridine has been shown to affect cellular metabolism by interacting with key metabolic enzymes, thereby altering metabolic flux and energy production within cells .

Molecular Mechanism

At the molecular level, 2-(1H-1,2,4-Triazol-3-YL)pyridine exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the triazole ring to the active site of enzymes, leading to inhibition or activation of enzyme activity . This binding can result in the modulation of various biochemical pathways, including those involved in drug metabolism and cellular signaling. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(1H-1,2,4-Triazol-3-YL)pyridine have been observed to change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to 2-(1H-1,2,4-Triazol-3-YL)pyridine has been associated with alterations in cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-(1H-1,2,4-Triazol-3-YL)pyridine in animal models vary with different dosages. At low doses, the compound has been shown to modulate enzyme activity and influence cellular signaling pathways without causing significant toxicity . At higher doses, 2-(1H-1,2,4-Triazol-3-YL)pyridine can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with key metabolic enzymes and the subsequent disruption of normal cellular processes.

Metabolic Pathways

2-(1H-1,2,4-Triazol-3-YL)pyridine is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These interactions can lead to the formation of various metabolites, which can further influence biochemical processes within the cell. The compound’s ability to modulate enzyme activity also affects metabolic flux and the levels of key metabolites, thereby impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of 2-(1H-1,2,4-Triazol-3-YL)pyridine within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of 2-(1H-1,2,4-Triazol-3-YL)pyridine within tissues is also influenced by its chemical properties, including its solubility and affinity for various biomolecules .

Subcellular Localization

The subcellular localization of 2-(1H-1,2,4-Triazol-3-YL)pyridine is critical for its activity and function. The compound has been shown to localize to specific organelles, such as the mitochondria and endoplasmic reticulum, where it can interact with key enzymes and proteins . This localization is often mediated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments .

Eigenschaften

IUPAC Name |

2-(1H-1,2,4-triazol-5-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4/c1-2-4-8-6(3-1)7-9-5-10-11-7/h1-5H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVMLJDLTWMGZAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80447550 | |

| Record name | 2-(1H-1,2,4-TRIAZOL-3-YL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23195-62-2 | |

| Record name | 2-(1H-1,2,4-TRIAZOL-3-YL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-1,2,4-triazol-3-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-(1H-1,2,4-Triazol-3-YL)pyridine interact with metal ions, and what are the structural characteristics of the resulting complexes?

A1: 2-(1H-1,2,4-Triazol-3-YL)pyridine acts as a bidentate anionic ligand, meaning it binds to metal ions through two donor atoms. This ligand forms complexes with various transition metals like Co(II), Cd(II), and Rh(III). The specific coordination geometry of the complex depends on the metal ion and its preferred coordination number. For instance, Co(II) and Cd(II) complexes with this ligand typically adopt a tetragonal coordination, while the Rh(III) complex exhibits a distorted octahedral geometry.

Q2: What are the potential applications of 2-(1H-1,2,4-Triazol-3-YL)pyridine-based complexes in material science?

A2: Complexes of 2-(1H-1,2,4-Triazol-3-YL)pyridine with lanthanide ions like Eu3+, Tb3+, and Y3+ exhibit promising photoluminescent properties. When embedded in polymer matrices like poly(vinyl alcohol) and poly(n-vinyl pyrrolidone), these complexes demonstrate enhanced luminescence compared to their free forms, making them attractive candidates for applications in optoelectronic devices and displays.

Q3: Has 2-(1H-1,2,4-Triazol-3-YL)pyridine been investigated for its ability to detect specific metal ions?

A3: Yes, research indicates that the fluorescence intensity of 2-(1H-1,2,4-Triazol-3-YL)pyridine is sensitive to the presence of Co(II) ions. Upon complexation with Co(II), the fluorescence of the ligand is gradually quenched, suggesting its potential use as a sensor for detecting Co(II) ions in solutions, particularly in applications like monitoring wastewater.

Q4: Beyond lanthanides, have other metal complexes of 2-(1H-1,2,4-Triazol-3-YL)pyridine been studied for luminescent applications?

A4: Yes, research has explored complexes of 2-(1H-1,2,4-Triazol-3-YL)pyridine with other lanthanide ions like Sm(III), Gd(III), and Tb(III) for their photoluminescent properties. Furthermore, studies have also investigated the synthesis, structure, and luminescent properties of Ce(III), Dy(III), Ho(III), and Tm(III) complexes with this ligand. This highlights the versatility of this ligand in coordinating with various metal ions and forming potentially useful luminescent materials.

Q5: Are there any studies on the catalytic activity of 2-(1H-1,2,4-Triazol-3-YL)pyridine-based complexes?

A5: While not directly focused on 2-(1H-1,2,4-Triazol-3-YL)pyridine itself, one study investigated a series of iron(II) complexes, including one with 2-(1H-1,2,4-Triazol-3-YL)pyridine as the ligand, for their ability to catalyze the disproportionation of hydrogen peroxide. This suggests potential avenues for exploring the catalytic properties of this ligand and its complexes in various chemical reactions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.